molecular formula C21H17N5O2S B2534601 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 1251628-23-5

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2534601
CAS RN: 1251628-23-5
M. Wt: 403.46
InChI Key: MGIRZSZFSDKIQZ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that play important roles in cell signaling, cell proliferation, and cell survival. PP2 has been widely used as a tool compound to study the functions of SFKs in various biological processes.

Mechanism of Action

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide inhibits SFKs by binding to the ATP-binding site of the kinase domain. SFKs are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain. 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide prevents this phosphorylation by binding to the ATP-binding site and blocking access to ATP. This prevents the kinase from becoming active and phosphorylating downstream targets.
Biochemical and Physiological Effects:
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. SFKs play important roles in cell adhesion, migration, proliferation, and survival. Inhibition of SFKs by 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been shown to reduce cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.

Advantages and Limitations for Lab Experiments

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has several advantages as a tool compound for studying SFKs. It is a potent and selective inhibitor of SFKs, which allows for specific targeting of these kinases in cell-based assays. 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide is also cell-permeable, which allows for easy delivery to cells in culture. However, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has some limitations as a tool compound. It has a relatively short half-life, which requires frequent dosing in cell-based assays. 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide also has off-target effects on other kinases, which may complicate interpretation of results.

Future Directions

There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide and SFKs. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the identification of downstream targets of SFKs that mediate their effects on cell adhesion, migration, proliferation, and survival. Understanding these downstream targets could lead to the development of novel therapeutics for cancer and other diseases. Finally, there is interest in exploring the role of SFKs in other biological processes, such as inflammation and wound healing.

Synthesis Methods

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide can be synthesized by a multi-step reaction starting from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with potassium thioacetate to form 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate. The second step involves the reaction of 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst to form 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been widely used as a tool compound to study the functions of SFKs in various biological processes. SFKs have been implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival. 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been used to study the role of SFKs in cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-20(14-29-21-13-19(22-15-23-21)26-12-4-11-24-26)25-16-7-9-18(10-8-16)28-17-5-2-1-3-6-17/h1-13,15H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIRZSZFSDKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide

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